Cas no 126156-24-9 (4-Ethyl-2-iodobenzoic acid)

4-Ethyl-2-iodobenzoic acid is a substituted benzoic acid derivative featuring an ethyl group at the 4-position and an iodine atom at the 2-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Heck couplings, where the iodine substituent acts as a reactive handle for further functionalization. The ethyl group enhances lipophilicity, potentially improving solubility in organic solvents. Its benzoic acid moiety allows for further derivatization, making it useful in pharmaceutical and agrochemical research. The compound’s well-defined structure and reactivity profile make it valuable for constructing complex molecules in medicinal chemistry and material science applications.
4-Ethyl-2-iodobenzoic acid structure
4-Ethyl-2-iodobenzoic acid structure
Product Name:4-Ethyl-2-iodobenzoic acid
CAS No:126156-24-9
MF:C9H9IO2
MW:276.071035146713
CID:5038915
Update Time:2025-06-30

4-Ethyl-2-iodobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-2-iodobenzoic acid
    • 4-Ethyl-2-iodobenzoic acid
    • Inchi: 1S/C9H9IO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12)
    • InChI Key: ZOQDWNHIUJNOQV-UHFFFAOYSA-N
    • SMILES: IC1=C(C(=O)O)C=CC(=C1)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • XLogP3: 2.9
  • Topological Polar Surface Area: 37.3

4-Ethyl-2-iodobenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010000099-250mg
4-Ethyl-2-iodobenzoic acid
126156-24-9 97%
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$489.60 2023-09-03
Alichem
A010000099-500mg
4-Ethyl-2-iodobenzoic acid
126156-24-9 97%
500mg
$863.90 2023-09-03
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Additional information on 4-Ethyl-2-iodobenzoic acid

4-Ethyl-2-iodobenzoic Acid (CAS No. 126156-24-9): A Comprehensive Overview

4-Ethyl-2-iodobenzoic acid, identified by the CAS registry number 126156-24-9, is a significant compound in the field of organic chemistry, particularly within the realm of aromatic acids. This compound has garnered attention due to its unique structural properties and potential applications in various scientific and industrial domains. In this article, we delve into the characteristics, synthesis, applications, and recent advancements associated with 4-Ethyl-2-iodobenzoic acid.

The molecular structure of 4-Ethyl-2-iodobenzoic acid consists of a benzoic acid backbone with substituents at positions 2 and 4. The iodine atom at position 2 and the ethyl group at position 4 introduce distinct electronic and steric effects, which significantly influence the compound's reactivity and behavior in different chemical environments. This substitution pattern makes it a valuable substrate for further functionalization in organic synthesis.

Recent studies have highlighted the role of 4-Ethyl-2-iodobenzoic acid in drug discovery and development. Its iodine substituent facilitates various coupling reactions, such as Suzuki-Miyaura cross-coupling, which are pivotal in constructing complex molecular architectures. Researchers have employed this compound as a key intermediate in synthesizing bioactive molecules targeting various therapeutic areas, including cancer and inflammation.

In addition to its role in medicinal chemistry, 4-Ethyl-2-iodobenzoic acid has found applications in materials science. The compound's ability to undergo polymerization under specific conditions has led to its exploration as a component in advanced materials, such as stimuli-responsive polymers and high-performance composites. These materials exhibit unique properties that make them suitable for applications in sensors, actuators, and electronic devices.

The synthesis of 4-Ethyl-2-iodobenzoic acid typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the iodination of a suitably substituted benzoic acid derivative followed by functional group transformations to introduce the ethyl group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.

The physical properties of 4-Ethyl-2-iodobenzoic acid, including its melting point, solubility, and stability, are critical factors influencing its utility in different applications. Studies have shown that the compound exhibits moderate solubility in polar solvents, which is advantageous for its use in solution-based reactions. Its thermal stability up to certain temperatures makes it suitable for high-throughput screening processes in drug discovery.

In terms of spectroscopic analysis, 4-Ethyl-2-iodobenzoic acid displays characteristic absorption bands in UV-vis spectroscopy due to its conjugated aromatic system. Nuclear magnetic resonance (NMR) spectroscopy provides insights into the spatial arrangement of substituents, while mass spectrometry confirms the molecular formula and structure. These analytical techniques are essential for quality control and structural elucidation during synthesis and application studies.

The environmental impact of 4-Ethyl-2-iodobenzoic acid is another area of growing interest. Researchers are investigating its biodegradability and potential toxicity to aquatic organisms. Preliminary studies suggest that the compound exhibits low acute toxicity; however, long-term ecological effects require further evaluation to ensure sustainable practices in its production and use.

In conclusion, 4-Ethyl-2-iodobenzoic acid (CAS No. 126156-24-9) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable tool in modern chemistry. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in both academic and industrial settings.

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